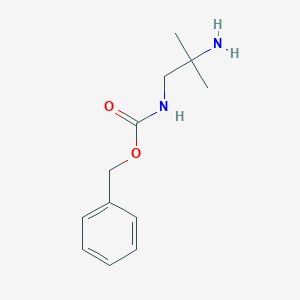

Benzyl (2-amino-2-methylpropyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(2-amino-2-methylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,13)9-14-11(15)16-8-10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQCQUOSSVXHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570359 | |

| Record name | Benzyl (2-amino-2-methylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156892-82-9 | |

| Record name | Benzyl (2-amino-2-methylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl 2 Amino 2 Methylpropyl Carbamate

Strategies for Direct Carbamate (B1207046) Formation

Direct carbamate formation involves the introduction of the benzyloxycarbonyl (Cbz or Z) group onto the primary amine of the diamine substrate. Various reagents and strategies have been developed to achieve this transformation with high selectivity and yield.

A simple, efficient, and selective method for preparing mono-carbamate-protected diamines involves the use of alkyl phenyl carbonates as the electrophilic reagent. orgsyn.org This approach is particularly effective for unsymmetrical diamines like 2-methyl-1,2-propanediamine, where selectivity is desired between a primary amine on a primary carbon and a primary amine on a tertiary carbon. orgsyn.orgkiku.dk

The reaction between an alkyl phenyl carbonate and 2-methyl-1,2-propanediamine results in the successful mono-carbamate protection of the primary amino group located on the primary carbon atom in high yields. orgsyn.orgkiku.dk This selectivity is a key advantage over other methods that may produce statistical mixtures of products. orgsyn.org The procedure has been demonstrated to be effective for introducing not only the benzyloxycarbonyl (Cbz) group but also tert-butoxycarbonyl (Boc) and allyloxycarbonyl (Alloc) protecting groups. orgsyn.org The purification process is often straightforward, avoiding the need for column chromatography. orgsyn.org

Table 1: Reaction Outcomes with Alkyl Phenyl Carbonates and 2-methyl-1,2-propanediamine This table is interactive and represents typical results for this class of reaction as described in the literature.

| Carbonate Reagent | Protecting Group | Yield of Mono-protected Product |

|---|---|---|

| Benzyl (B1604629) Phenyl Carbonate | Cbz | High |

| tert-Butyl Phenyl Carbonate | Boc | High |

| Allyl Phenyl Carbonate | Alloc | High |

Benzyl chloroformate, also known as Cbz-Cl or Z-Cl, is a widely used reagent for introducing the benzyloxycarbonyl (Cbz) protecting group onto amines. wikipedia.orgwikipedia.org The reaction involves the treatment of an amine with benzyl chloroformate, typically in the presence of a base, to neutralize the hydrochloric acid byproduct. wikipedia.orgprepchem.com

Common procedures for this transformation include:

Reaction with a base like sodium carbonate in water at 0 °C. wikipedia.org

Reaction with magnesium oxide in ethyl acetate (B1210297) at elevated temperatures. wikipedia.org

Reaction with a non-nucleophilic base such as Diisopropylethylamine (DIPEA) in a solvent like acetonitrile. wikipedia.org

When applied to diamines, the use of alkyl chloroformates can sometimes lead to statistical mixtures of mono- and di-protected products. orgsyn.org However, careful control of reaction conditions, such as pH and stoichiometry, can favor the formation of the desired mono-protected product, Benzyl (2-amino-2-methylpropyl)carbamate. rsc.orgevitachem.com For instance, maintaining the pH between 9 and 10 and using a 1:1 ratio of diamine to benzyl chloroformate can minimize the formation of the bis-carbamate. evitachem.com

One-pot reactions are a highly valued strategy in organic synthesis for building molecular complexity efficiently by minimizing intermediate purification steps. While carbamate-protected diamines like this compound are valuable precursors for the synthesis of nitrogen-containing heterocycles, specific one-pot methods that accomplish both the carbamate formation and a subsequent cyclization in a single step are not widely documented.

More commonly, the mono-protected diamine is first synthesized and isolated before being used in a subsequent cyclization step. N-(Protected α-aminoacyl)benzotriazoles, for example, are effective acylating agents used in peptide synthesis, which represents a stepwise approach to forming amide bonds rather than a one-pot cyclization involving the initial carbamate formation. mdpi.comresearchgate.net The development of a true one-pot synthesis that directly yields a heterocycle from 2-methyl-1,2-propanediamine via a benzyl carbamate intermediate remains a specialized area of research.

Precursor Selection and Design in Synthesis

The successful synthesis of the target compound is critically dependent on the choice of the starting amine and the carbonylating agent.

The primary starting material for the synthesis of this compound is 2-methyl-1,2-propanediamine . orgsyn.orgkiku.dk This compound is an unsymmetrical aliphatic diamine, featuring two primary amino groups. spectrumchemical.com One amine is attached to a primary carbon, while the other is attached to a tertiary carbon. This structural difference is the key to achieving selective mono-protection, as the primary amine on the primary carbon is sterically more accessible and generally more nucleophilic, allowing it to react preferentially with the carbonyl reagent. orgsyn.orgkiku.dk

The synthesis of 2-methyl-1,2-propanediamine itself can be achieved via the catalytic amination of 2-amino-2-methyl-1-propanol (B13486) under hydrogen and ammonia (B1221849) pressure. google.com

The carbonyl reagent provides the benzyloxycarbonyl portion of the final molecule. The selection of this reagent dictates the reaction conditions and potential byproducts.

Key reagents for this synthesis include:

Benzyl Phenyl Carbonate : This reagent is used in the selective mono-protection strategy described in section 2.1.1. It offers high selectivity for the less sterically hindered primary amine. orgsyn.orgkiku.dk

Benzyl Chloroformate (Cbz-Cl) : This is the most common and readily available reagent for introducing the Cbz group. nih.gov It is highly reactive but can sometimes lead to over-reaction (di-protection) if conditions are not carefully controlled. orgsyn.orgnih.gov Its use requires a base to neutralize the HCl formed during the reaction. orgsyn.org

Other carbonylating agents used in general carbamate synthesis, while not all directly yielding the benzyl carbamate, illustrate the diversity of available methods. These include phosgene (B1210022) and its derivatives, isocyanates, and carbon dioxide (CO2) as a green C1 source. nih.govpsu.edu

Table 2: Common Carbonyl Reagents for Carbamate Synthesis This is an interactive table summarizing key reagents.

| Reagent Name | Chemical Formula | Typical Application |

|---|---|---|

| Benzyl Phenyl Carbonate | C₁₄H₁₂O₃ | Selective mono-protection of diamines orgsyn.orgkiku.dk |

| Benzyl Chloroformate | C₈H₇ClO₂ | General Cbz protection of amines wikipedia.org |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | Boc protection of amines researchgate.net |

| Carbon Dioxide | CO₂ | Green synthesis of carbamates psu.eduorganic-chemistry.org |

Optimization of Reaction Parameters and Conditions

The successful and selective synthesis of this compound hinges on the precise optimization of several key reaction parameters. The inherent difference in steric hindrance between the two primary amine groups in 2-methyl-1,2-propanediamine is the primary factor enabling chemoselectivity. The less hindered amine at the C1 position is more accessible to the protecting group reagent, benzyl chloroformate, than the amine at the tertiary C2 position. However, to maximize this inherent selectivity and achieve high yields of the desired mono-protected product, careful control of the reaction environment is crucial.

Influence of Solvent Systems on Reaction Outcome and Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence reaction rates, selectivity, and the ease of product isolation. The reaction, which involves the acylation of an amine with benzyl chloroformate, often liberates hydrochloric acid, necessitating a basic or biphasic system to neutralize the acid and facilitate the reaction.

A common approach for N-Cbz protection is the use of a biphasic solvent system, such as a mixture of an organic solvent like tetrahydrofuran (B95107) (THF) or dioxane with water. rsc.org In such systems, the diamine and the acylating agent can react at the interface or in the organic phase, while an inorganic base like sodium bicarbonate or potassium carbonate, dissolved in the aqueous phase, neutralizes the HCl generated. rsc.org This setup maintains a stable pH, which is crucial for preventing the protonation of the amine starting material, which would render it unreactive.

Alternatively, conducting the reaction in water alone has emerged as an environmentally benign and effective method for the chemoselective Cbz protection of amines. wikipedia.org Water as a solvent can promote the reaction through hydrophobic effects and can simplify the workup procedure. For the synthesis of this compound, an aqueous system would likely enhance the preferential reaction at the more accessible, less sterically hindered primary amine. wikipedia.org The use of solvents is summarized in the table below.

| Solvent System | Base | Typical Temperature | Key Advantages |

| Tetrahydrofuran (THF) / Water | Sodium Bicarbonate (NaHCO₃) | 0 °C to Room Temperature | Good solubility for reactants, effective pH control. |

| Dioxane / Water | Potassium Carbonate (K₂CO₃) | Room Temperature | Effective for substrates with varying solubility. rsc.org |

| Water | Sodium Hydroxide (NaOH) | 0 °C to Room Temperature | Environmentally friendly, high chemoselectivity, simple workup. wikipedia.orgnih.gov |

| Dichloromethane (B109758) (DCM) | Triethylamine (B128534) (Et₃N) or Pyridine (B92270) | 0 °C to Room Temperature | Anhydrous conditions, suitable for moisture-sensitive substrates. guidechem.com |

The selection of the optimal solvent system depends on the specific requirements of the synthesis, including scale, desired purity, and environmental considerations. For selective mono-protection, the solvent's ability to modulate the relative reactivity of the two amino groups is a key consideration.

Stoichiometric Control and Catalytic Facilitation

Precise control over the stoichiometry of reactants is fundamental to maximizing the yield of the mono-protected this compound and minimizing the formation of the di-protected byproduct. The reaction involves 2-methyl-1,2-propanediamine and the protecting agent, benzyl chloroformate (Cbz-Cl).

In a typical procedure, a slight excess or an equimolar amount of the diamine relative to the benzyl chloroformate may be used to favor mono-substitution. However, a more common and effective strategy for selective mono-acylation involves the slow, dropwise addition of a slight sub-stoichiometric amount (e.g., 1.0 equivalent) of benzyl chloroformate to a solution of the diamine. nih.govorgsyn.org This ensures that the concentration of the acylating agent is kept low throughout the reaction, reducing the probability of a second acylation event occurring on the already mono-protected product.

The reaction requires at least one equivalent of a base for each equivalent of benzyl chloroformate used, to neutralize the hydrochloric acid byproduct. guidechem.com Common bases include sodium hydroxide, sodium bicarbonate, or potassium carbonate in aqueous or biphasic systems, and organic bases like triethylamine or pyridine in non-aqueous solvents. nih.govguidechem.com Using a sufficient amount of base is critical to drive the reaction to completion by preventing the protonation of the free amine.

While the reaction is often carried out without a specific catalyst, the addition of a phase-transfer catalyst could be beneficial in biphasic systems to enhance the reaction rate. In some cases of carbamate formation, catalytic amounts of 4-(dimethylamino)pyridine (DMAP) can be used to accelerate the acylation, particularly with less reactive amines or sterically hindered alcohols, though its use must be carefully controlled to avoid over-reaction. guidechem.com

| Reactant / Reagent | Stoichiometric Ratio (relative to diamine) | Purpose |

| 2-methyl-1,2-propanediamine | 1.0 - 1.2 equivalents | Starting material |

| Benzyl Chloroformate (Cbz-Cl) | 1.0 equivalent (added dropwise) | Protecting agent, controlled to favor mono-protection. nih.gov |

| Base (e.g., NaOH, NaHCO₃) | 2.0 - 2.1 equivalents | Neutralizes HCl byproduct and maintains reaction pH. nih.gov |

| Catalyst (e.g., DMAP) | Catalytic amount (if needed) | Accelerates the acylation reaction. guidechem.com |

By carefully controlling the molar ratios of the reactants and the rate of addition of the acylating agent, a high degree of selectivity for the desired mono-Cbz protected product can be achieved.

Temperature and Pressure Dynamics in Synthetic Protocols

Temperature plays a crucial role in controlling the selectivity and rate of the N-benzoxycarbonylation reaction. Typically, the protection of amines with benzyl chloroformate is an exothermic process, and careful temperature management is necessary to prevent side reactions and the formation of the di-protected byproduct.

The reaction is commonly initiated and carried out at a reduced temperature, often between 0 °C and 5 °C, by using an ice bath for cooling. nih.govorgsyn.org Starting the reaction at a lower temperature helps to moderate the initial exothermic reaction upon the addition of the highly reactive benzyl chloroformate. This controlled temperature minimizes the risk of thermal decomposition of the reagent and unwanted side products. Maintaining a low temperature during the addition of the acylating agent enhances the kinetic selectivity for the more reactive, less sterically hindered primary amine of 2-methyl-1,2-propanediamine.

After the initial addition, the reaction mixture is often allowed to warm to room temperature and stirred for several hours to ensure the reaction proceeds to completion. nih.govorgsyn.org This gradual increase in temperature provides the necessary activation energy for the reaction to be completed without compromising the selectivity established at the lower temperature.

The reaction is typically conducted at atmospheric pressure, as there is no significant advantage to be gained from applying either vacuum or high pressure for this type of acylation reaction. The primary dynamic to control is the thermal profile of the reaction.

| Parameter | Condition | Rationale |

| Initial Temperature | 0 - 5 °C | To control the initial exothermic reaction and enhance chemoselectivity. nih.govorgsyn.org |

| Reaction Temperature | Allowed to warm to room temperature | To ensure the reaction goes to completion after the controlled addition. nih.govorgsyn.org |

| Pressure | Atmospheric | The reaction does not typically require pressure modulation. |

Monitoring the reaction temperature, especially during the addition of benzyl chloroformate, is a key procedural step for achieving a high yield and purity of this compound.

Advanced and Innovative Synthetic Pathways

Beyond traditional methods, advanced synthetic pathways are being developed to enhance the efficiency, selectivity, and environmental profile of the synthesis of mono-protected diamines like this compound. These innovative approaches focus on achieving high chemoselectivity in polyfunctional compounds and adhering to the principles of green chemistry.

Chemoselective Protection Techniques for Polyfunctional Compounds

The synthesis of this compound is a classic example of the need for chemoselective protection in a polyfunctional compound. The starting material, 2-methyl-1,2-propanediamine, possesses two primary amino groups with different steric environments. The key to a successful mono-protection lies in exploiting this difference.

The primary amine attached to the primary carbon (-CH₂NH₂) is sterically less hindered and generally more nucleophilic than the primary amine attached to the tertiary carbon (-C(CH₃)₂NH₂). This inherent difference in reactivity forms the basis for chemoselectivity. By using a controlled amount of the protecting agent, benzyl chloroformate, under optimized conditions (low temperature, slow addition), the reaction can be directed to occur preferentially at the less hindered amine. nih.gov

General strategies for the regioselective mono-N-protection of diamines often involve:

Kinetic Control: Carrying out the reaction at low temperatures to favor the reaction pathway with the lower activation energy, which is typically the reaction at the less sterically hindered site.

Stoichiometric Control: Using one equivalent or slightly less of the protecting agent to minimize the chance of a second protection event. nih.gov

pH Control: Maintaining the pH of the reaction mixture can influence the protonation state and nucleophilicity of the amino groups. In aqueous basic solutions, both amines are typically deprotonated and available for reaction, relying on steric factors for selectivity. guidechem.com

While enzymatic approaches can offer very high selectivity, their application to this specific transformation is not widely documented. The primary advanced technique remains the fine-tuning of classical reaction parameters to exploit the intrinsic reactivity differences within the molecule. A simple and efficient procedure has been noted for the regioselective preparation of mono-N-protected aromatic amines that does not affect aliphatic amino groups, highlighting the feasibility of such selective protections. nih.gov

Sustainable and Environmentally Benign Synthesis Approaches

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. For the synthesis of this compound, several strategies can be employed to create a more sustainable process.

One of the most significant green chemistry approaches is the use of water as a reaction solvent. wikipedia.org Water is non-toxic, non-flammable, and inexpensive. Conducting the Cbz-protection of 2-methyl-1,2-propanediamine in an aqueous medium eliminates the need for volatile organic solvents (VOCs), which are often hazardous and difficult to dispose of. Reactions in water can also exhibit unique reactivity and selectivity, and often simplify the product workup, as the protected carbamate may precipitate from the reaction mixture and can be isolated by simple filtration. A highly chemoselective method for the N-Cbz protection of various amines in water at room temperature has been developed, which is a notable advantage for sustainability. wikipedia.org

Another sustainable approach involves the use of catalytic methods. While the direct Cbz protection with benzyl chloroformate is a stoichiometric reaction, exploring alternative Cbz-donating reagents that can be used in catalytic cycles would be a significant advancement. Furthermore, minimizing derivatization steps is a core principle of green chemistry. A well-optimized, one-pot mono-protection is inherently more sustainable than a multi-step process involving protection and deprotection of one of the amino groups.

The choice of base also has environmental implications. Using inorganic bases like sodium bicarbonate or potassium carbonate is generally preferred over organic bases like pyridine, which is toxic.

| Green Chemistry Principle | Application to Synthesis of this compound |

| Use of Safer Solvents | Employing water as the reaction medium instead of volatile organic solvents. wikipedia.org |

| Atom Economy | Optimizing the reaction to maximize the incorporation of atoms from the reactants into the final product, primarily by minimizing byproduct formation. |

| Use of Catalysis | Exploring catalytic alternatives to stoichiometric reagents where possible. |

| Reduction of Derivatives | Employing a direct, selective one-pot protection method to avoid unnecessary protection/deprotection steps. |

By integrating these sustainable practices, the synthesis of this compound can be made more efficient and environmentally responsible.

Mechanistic Investigations of Benzyl 2 Amino 2 Methylpropyl Carbamate Transformations

Elucidation of Fundamental Reaction Mechanisms

The reactivity of Benzyl (B1604629) (2-amino-2-methylpropyl)carbamate is largely dictated by the carbamate (B1207046) moiety and the primary amino group. Understanding the mechanistic pathways is crucial for predicting reaction outcomes and designing synthetic strategies.

The carbonyl carbon of the carbamate group in Benzyl (2-amino-2-methylpropyl)carbamate is an electrophilic center susceptible to attack by nucleophiles. This reactivity is central to the function of the carbamate as a protecting group for the primary amine. The general mechanism for nucleophilic acyl substitution on carbamates involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate can lead to the cleavage of either the C-O or C-N bond, depending on the nature of the nucleophile and the reaction conditions.

The benzyl carbamate (Cbz) group is typically stable under a range of conditions but can be cleaved by specific reagents. For instance, strong acids can protonate the carbonyl oxygen, increasing its electrophilicity and facilitating attack by a weak nucleophile. Alternatively, strong nucleophiles can directly attack the carbonyl carbon. The outcome is often the release of the free amine, making this a key deprotection strategy in organic synthesis.

Below is a table detailing potential nucleophilic acyl substitution reactions at the carbamate carbonyl center of this compound.

| Nucleophile | Reagent/Conditions | Major Product(s) | Mechanism Notes |

| Hydroxide | NaOH (aq), Heat | 2-Amino-2-methylpropan-1-amine, Benzyl alcohol, CO₂ | Saponification-like mechanism involving nucleophilic attack by OH⁻ on the carbonyl carbon, followed by decarboxylation. |

| Alkoxide | NaOMe in MeOH | Methyl (2-amino-2-methylpropyl)carbamate, Benzyl alcohol | Transesterification reaction where the methoxide (B1231860) ion acts as the nucleophile. |

| Amine | R₂NH, Heat | N-(2-Amino-2-methylpropyl)-N',N'-dialkylurea, Benzyl alcohol | Aminolysis, where an external amine attacks the carbonyl carbon, leading to a urea (B33335) derivative. |

| Hydride | LiAlH₄ | N-Methyl-(2-methyl-1,2-propanediamine), Benzyl alcohol | Reductive cleavage where the hydride attacks the carbonyl carbon, leading to the reduction of the carbamate to a methylamine. |

This table presents plausible reactions based on general principles of carbamate reactivity.

The structure of this compound, containing a primary amine and a carbamate-protected primary amine separated by a three-carbon chain, allows for potential intramolecular cyclization reactions under certain conditions. Such cyclizations are often key steps in the synthesis of heterocyclic compounds.

One plausible pathway involves the activation of the carbamate followed by an intramolecular nucleophilic attack by the terminal primary amine. For example, treatment with a reagent like phosgene (B1210022) or a strong base could initiate a cyclization to form a six-membered cyclic urea derivative. The gem-dimethyl group on the carbon backbone would likely influence the conformation of the transition state, affecting the feasibility and rate of cyclization.

Another potential intramolecular process could occur after the modification of the carbamate. For instance, if the benzyl group were to be replaced with a group susceptible to intramolecular displacement, the primary amine could act as an internal nucleophile.

| Reaction Type | Initiating Reagent/Condition | Proposed Intermediate | Cyclized Product |

| Intramolecular Aminolysis | Strong Base (e.g., NaH) | Deprotonated primary amine | Tetrahydro-5,5-dimethyl-1,3-diazin-2-one |

| Cyclization via N-alkylation | 1. Deprotection of Cbz group2. Reaction with 1,3-dihaloalkane | N-(3-halopropyl)-2-methylpropane-1,2-diamine | N-(2-amino-2-methylpropyl)piperidine |

This table outlines hypothetical intramolecular cyclization pathways.

Principles of Stereochemical Control and Regioselectivity

While this compound itself is achiral, its reactions can involve the formation of stereocenters or the selective functionalization of one of its two primary amino groups (one of which is protected).

Diastereoselectivity becomes a relevant consideration when this compound is reacted in a way that generates one or more new stereocenters. For instance, if the primary amine were to undergo a reaction that introduces a chiral center, the existing steric bulk of the gem-dimethyl group and the benzyl carbamate could influence the stereochemical outcome of a subsequent reaction at a different site.

In hypothetical scenarios where the molecule is elaborated to contain a chiral center, any subsequent diastereoselective reaction would be governed by factors such as:

Steric Hindrance: The gem-dimethyl group provides a significant steric bias, potentially directing incoming reagents to the less hindered face of a reactive center.

Chelation Control: If a metal catalyst is used, the bidentate nature of the diamine (after deprotection) could lead to the formation of a rigid chelate, which would strongly direct the approach of a reactant.

Acyclic Conformational Control: The conformational preferences of the carbon backbone, influenced by the bulky substituents, would play a role in determining the facial selectivity of reactions.

The primary purpose of the benzyl carbamate group in this molecule is to allow for the selective functionalization of the two primary amino groups. The Cbz group renders the protected amine significantly less nucleophilic and non-basic under typical reaction conditions. This allows for a wide range of reactions to be performed on the free primary amine without affecting the protected one.

The selective deprotection of the benzyl carbamate is also a key aspect of regioselectivity. The Cbz group is selectively cleaved under conditions that often leave other functional groups, including other types of carbamates like Boc (tert-butyloxycarbonyl), intact.

| Reaction | Reagents | Target Site | Outcome |

| Acylation | Acetyl chloride, Et₃N | Free primary amine | N-(2-((Benzyloxycarbonyl)amino)-2-methylpropyl)acetamide |

| Alkylation | Methyl iodide, K₂CO₃ | Free primary amine | Benzyl (2-methyl-2-(methylamino)propyl)carbamate |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Free primary amine | Benzyl (2-(isopropylamino)-2-methylpropyl)carbamate |

| Cbz Deprotection | H₂, Pd/C | Cbz-protected amine | 2-Amino-2-methylpropan-1-amine |

This table illustrates the principle of selective functionalization enabled by the benzyl carbamate protecting group.

Catalytic Reaction Mechanisms

Catalysis plays a pivotal role in the transformation of this compound, particularly in the deprotection of the Cbz group.

The most common catalytic reaction involving a benzyl carbamate is its removal via catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), under an atmosphere of hydrogen gas. The mechanism of this hydrogenolysis involves:

Adsorption: Both the benzyl group of the carbamate and the hydrogen molecules adsorb onto the surface of the palladium catalyst.

Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming reactive palladium-hydride species.

C-O Bond Cleavage: The benzylic C-O bond of the carbamate is cleaved through the action of the activated hydrogen on the catalyst surface. This step is effectively a hydrogenolysis.

Product Formation: The cleavage results in the formation of toluene (B28343) and an unstable carbamic acid intermediate.

Decarboxylation: The carbamic acid spontaneously decarboxylates (loses CO₂) to yield the free primary amine.

Product Desorption: The deprotected amine and toluene desorb from the catalyst surface, regenerating the active catalyst.

This catalytic process is highly efficient and clean, with the main byproducts being toluene and carbon dioxide, which are easily removed. The mild conditions of catalytic hydrogenation make it compatible with a wide variety of other functional groups, highlighting its importance in multi-step synthesis.

Transition Metal-Catalyzed Processes

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a vast array of transformations. For a molecule like this compound, which possesses both a carbamate and a primary amine, several potential transition metal-catalyzed reactions could be envisaged. Mechanistic studies of such processes are crucial for understanding catalyst activity, selectivity, and for the rational design of new catalytic systems.

Hypothetical transition metal-catalyzed transformations involving this compound could include C-H activation, cross-coupling reactions, and various cyclization reactions. The presence of two nitrogen atoms at different positions (a carbamate-protected amine and a free primary amine) offers opportunities for regioselective catalysis.

Table 1: Potential Transition Metal-Catalyzed Reactions and Key Mechanistic Features for this compound

| Reaction Type | Potential Catalyst | Key Mechanistic Steps | Expected Outcome |

| Directed C-H Amination | Rh(III), Ru(II) | C-H activation, migratory insertion, reductive elimination | Formation of cyclic ureas or other N-heterocycles. |

| Buchwald-Hartwig Amination | Pd(0)/Pd(II) | Oxidative addition, ligand exchange, reductive elimination | Coupling of the primary amine with aryl halides. |

| N-Arylation | Cu(I) | Ligand exchange, oxidative addition, reductive elimination | Formation of N-aryl derivatives at the primary amine. |

Detailed mechanistic investigations for analogous systems often employ a combination of experimental techniques such as kinetic studies, isotopic labeling, and in-situ spectroscopy (e.g., NMR, IR) to identify reaction intermediates and transition states.

Organic Catalysis in Carbamate Transformations

Organic catalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative and complement to metal-based catalysis. For this compound, organocatalysts could be employed to promote a variety of asymmetric transformations, leveraging the chirality of the catalyst to induce stereoselectivity.

The primary amine group in the target molecule is a key handle for organocatalytic transformations. For instance, it can react with carbonyl compounds to form iminium or enamine intermediates, which are central to many organocatalytic cycles.

Table 2: Potential Organocatalytic Reactions and Mechanistic Pathways for this compound

| Reaction Type | Catalyst Type | Key Intermediate | Potential Product |

| Asymmetric Michael Addition | Chiral amine | Enamine | Chiral γ-amino compounds. |

| Asymmetric Mannich Reaction | Chiral Brønsted acid | Iminium ion | Chiral β-amino ketones or aldehydes. |

| Asymmetric Aldol Reaction | Chiral amine | Enamine | Chiral β-hydroxy ketones or aldehydes. |

Mechanistic studies in organocatalysis often focus on understanding the mode of activation (e.g., iminium ion formation, hydrogen bonding) and the factors controlling stereoselectivity. Computational studies are frequently used to model the transition states of the stereodetermining steps.

Theoretical and Computational Analyses of Reaction Pathways

Theoretical and computational chemistry provides invaluable insights into reaction mechanisms that are often difficult to obtain through experimental methods alone. For the transformations of this compound, computational studies could be used to:

Elucidate Reaction Mechanisms: By mapping the potential energy surface, key intermediates and transition states can be identified, and the most favorable reaction pathway can be determined.

Predict Reactivity and Selectivity: Computational models can help predict how changes in the substrate, catalyst, or reaction conditions will affect the outcome of a reaction.

Design New Catalysts: By understanding the catalyst-substrate interactions at a molecular level, new and improved catalysts can be designed.

Table 3: Common Computational Methods and Their Applications in Studying Carbamate Transformations

| Computational Method | Information Obtained | Relevance to this compound |

| Density Functional Theory (DFT) | Geometries of intermediates and transition states, reaction energies, activation barriers. | Elucidating the mechanisms of catalytic cycles. |

| Molecular Dynamics (MD) | Conformational analysis of flexible molecules and catalyst-substrate complexes. | Understanding substrate binding and catalyst dynamics. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments, such as in the presence of solvent or large ligands. | Simulating realistic reaction conditions. |

While specific computational studies on this compound are not available, the principles and methodologies described above are widely applied to understand the reactivity of related organic molecules and would be directly applicable to investigating its transformations.

Advanced Spectroscopic and Structural Characterization of Benzyl 2 Amino 2 Methylpropyl Carbamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, offering unparalleled insight into the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR allows for a detailed mapping of the chemical environment of each atom within the molecule.

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Benzyl (B1604629) (2-amino-2-methylpropyl)carbamate, the spectrum is predicted to show distinct signals corresponding to each unique proton group. While specific, experimentally-derived spectra for this exact compound are not widely published, a detailed analysis can be constructed based on data from closely related analogs like benzyl carbamate (B1207046) and N-protected diamines. Current time information in Washington, DC, US.

The key proton environments in Benzyl (2-amino-2-methylpropyl)carbamate are:

Aromatic Protons (C₆H₅-): The five protons on the phenyl ring of the benzyl group are expected to appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.4 ppm.

Benzylic Protons (-O-CH₂-Ph): The two protons of the methylene (B1212753) bridge attached to the oxygen and the phenyl ring are chemically equivalent and should produce a sharp singlet around δ 5.1 ppm. Current time information in Washington, DC, US.

Carbamate Proton (-NH-COO-): The proton on the carbamate nitrogen often appears as a broad singlet or a triplet if coupled to the adjacent methylene group. Its chemical shift can be variable, typically in the range of δ 4.8 to 5.5 ppm.

Methylene Protons (-NH-CH₂-C-): The two protons on the methylene group adjacent to the carbamate nitrogen and the quaternary carbon are expected to appear as a doublet around δ 3.1-3.3 ppm, coupled to the carbamate NH proton.

Amine Protons (-NH₂): The two protons of the primary amino group are typically observed as a broad singlet. Their chemical shift is highly dependent on solvent and concentration and can appear over a wide range, often around δ 1.5-2.5 ppm.

Methyl Protons (-C(CH₃)₂-): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are expected to produce a sharp singlet at a higher field (upfield), typically around δ 1.1-1.3 ppm, as they are shielded and have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (C₆H₅-) | 7.2 - 7.4 | Multiplet (m) | 5H |

| Benzylic (-O-CH₂-Ph) | ~ 5.1 | Singlet (s) | 2H |

| Carbamate (-NH-) | 4.8 - 5.5 | Broad Singlet (br s) | 1H |

| Methylene (-NH-CH₂-C-) | 3.1 - 3.3 | Doublet (d) | 2H |

| Amine (-NH₂) | 1.5 - 2.5 | Broad Singlet (br s) | 2H |

| Methyl (-C(CH₃)₂) | 1.1 - 1.3 | Singlet (s) | 6H |

Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number of different carbon environments.

The predicted ¹³C NMR spectrum for this compound would feature the following signals:

Carbamate Carbonyl (>C=O): The carbonyl carbon of the carbamate group is the most deshielded carbon and is expected to appear at the lowest field, typically around δ 156-158 ppm.

Aromatic Carbons (C₆H₅-): The carbons of the phenyl ring will show several signals in the δ 127-137 ppm region. The carbon attached to the benzylic group (ipso-carbon) will have a distinct shift from the ortho, meta, and para carbons.

Benzylic Carbon (-O-CH₂-Ph): The benzylic carbon atom is expected to have a chemical shift in the range of δ 66-68 ppm.

Methylene Carbon (-NH-CH₂-C-): The carbon of the methylene group adjacent to the carbamate nitrogen is predicted to appear around δ 50-55 ppm.

Quaternary Carbon (-C(CH₃)₂-): The quaternary carbon atom to which the two methyl groups and the amino group are attached would likely resonate in the δ 45-50 ppm range.

Methyl Carbons (-C(CH₃)₂-): The two methyl carbons are equivalent and would produce a single, shielded signal at a high field, typically around δ 25-28 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (>C=O) | 156 - 158 |

| Aromatic (ipso-C) | ~ 137 |

| Aromatic (CH) | 127 - 129 |

| Benzylic (-O-CH₂-Ph) | 66 - 68 |

| Methylene (-NH-CH₂-C-) | 50 - 55 |

| Quaternary (-C(CH₃)₂-) | 45 - 50 |

| Methyl (-C(CH₃)₂) | 25 - 28 |

For unambiguous assignment of all proton and carbon signals, especially in complex molecules or derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm proton-proton couplings. For instance, it would show a cross-peak between the carbamate -NH proton and the adjacent -CH₂- protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to their directly attached carbons. It would be used to definitively assign each carbon signal by correlating it to its known proton signal. For example, the singlet at ~5.1 ppm in the ¹H spectrum would show a cross-peak to the carbon signal at ~67 ppm in the ¹³C spectrum, confirming the assignment of the benzylic group.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, offers clues about the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with very high precision, allowing for the determination of the elemental composition of a molecule. For this compound, the molecular formula is C₁₂H₁₈N₂O₂. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ would be compared against the experimentally measured value. A close match (typically within 5 ppm) provides unambiguous confirmation of the molecular formula.

Molecular Formula: C₁₂H₁₈N₂O₂

Calculated Monoisotopic Mass: 222.1368 g/mol

Expected HRMS [M+H]⁺: 223.1441 m/z

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to confirm the structure. The fragmentation of this compound is expected to proceed through several key pathways.

A primary and highly characteristic fragmentation is the cleavage of the benzylic C-O bond, leading to the formation of the stable tropylium (B1234903) cation.

Tropylium Cation (m/z 91): The presence of a strong peak at m/z 91 is a classic indicator of a benzyl group. This ion is formed by the loss of the carbamate-diamine portion of the molecule.

Another significant fragmentation pathway involves cleavage alpha to the nitrogen atoms, which is a common process for amines.

Iminium Ion Formation (m/z 72): Cleavage of the C-C bond between the methylene and the quaternary carbon would lead to the formation of the [H₂N=C(CH₃)₂]⁺ ion, appearing at m/z 58, and the complementary fragment. A more likely fragmentation would be the cleavage between the two carbons of the propyl chain, which would generate an iminium ion fragment [CH₂=N⁺H-Cbz] or related ions. Cleavage alpha to the gem-dimethyl group after loss of the Cbz group could produce an ion at m/z 72, corresponding to [CH₂C(CH₃)₂NH₂]⁺.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

| 222 | Molecular Ion [M]⁺ | [C₁₂H₁₈N₂O₂]⁺ |

| 108 | Benzyl alcohol radical cation | [C₇H₈O]⁺• |

| 91 | Tropylium cation | [C₇H₇]⁺ |

| 72 | 2-Amino-2-methylpropyl fragment | [C₄H₁₀N]⁺ |

| 58 | Iminium ion from alpha-cleavage | [C₃H₈N]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the molecular structure, conformation, and packing of molecules in the solid state. For carbamate compounds, X-ray crystallography offers critical insights into the spatial orientation of the carbamate group relative to other substituents, as well as the nature of intermolecular forces that govern the crystal lattice.

Elucidation of Molecular Conformation and Intermolecular Interactions

The molecular conformation of this compound is dictated by the rotational freedom around its single bonds. X-ray diffraction studies on single crystals would reveal the preferred spatial arrangement of the benzyl group, the carbamate linkage, and the 2-amino-2-methylpropyl moiety.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | N-H (amine) | O=C (carbamate) | Formation of chains or layers |

| Hydrogen Bond | N-H (carbamate) | N (amine) | Cross-linking of molecular chains |

| Hydrogen Bond | N-H (amine) | N (amine) | Formation of dimeric or polymeric structures |

| C-H···π Interaction | C-H (benzyl) | Phenyl ring | Stacking of aromatic rings |

Determination of Absolute Configuration of Chiral Centers

This compound possesses a chiral center at the carbon atom bearing the amino and methyl groups. The determination of the absolute configuration (R or S) of this stereocenter is crucial for understanding its biological activity and for stereoselective synthesis. X-ray crystallography of a single crystal of one enantiomer is a definitive method for determining its absolute configuration.

By employing anomalous dispersion, where the X-rays are of a wavelength near an absorption edge of a heavier atom in the structure (or by using specific derivatizing agents containing heavier atoms), it is possible to distinguish between the two possible enantiomeric forms. The differences in the intensities of Friedel pairs of reflections allow for the unambiguous assignment of the absolute stereochemistry. In the absence of a heavy atom in the molecule itself, derivatization with a chiral reagent of known absolute configuration can also facilitate this determination.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-O bonds of the carbamate and amine functional groups, as well as vibrations associated with the aromatic benzyl group. By comparing the spectrum to that of a related compound like benzyl carbamate, the key functional groups can be identified. The NIST WebBook provides a reference spectrum for benzyl carbamate which shows characteristic absorptions. nist.govnist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3400-3250 (two bands for primary amine) |

| Carbamate (N-H) | Stretching | ~3300 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Carbonyl (C=O) | Stretching | 1725-1700 |

| Aromatic C=C | Stretching | 1600-1450 |

| Amine (N-H) | Bending | 1650-1580 |

| C-N | Stretching | 1250-1020 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. For a non-volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice for purity assessment. For the analysis of any volatile byproducts or related impurities, Gas Chromatography (GC) may be employed.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

HPLC is a highly efficient technique for separating components of a mixture. nih.gov It is widely used in the pharmaceutical and chemical industries to determine the purity of a substance. nih.govnih.gov For carbamate compounds, reversed-phase HPLC is a common analytical method. hpst.czs4science.atchrom-china.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The purity of this compound can be determined by injecting a solution of the compound into an HPLC system and monitoring the eluent with a suitable detector, typically a UV detector, as the benzyl group is a strong chromophore. The area of the main peak corresponding to the compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.

Table 3: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. orientjchem.org While this compound itself is not highly volatile, GC can be used to analyze for the presence of volatile starting materials, byproducts, or degradation products. nih.gov Many carbamates are thermally labile and can decompose in the hot GC injector. taylorfrancis.com Therefore, careful method development is required to ensure that the analysis is accurate and reproducible. researchgate.net

For the analysis of volatile impurities, a sample can be dissolved in a suitable solvent and injected into the GC. The components are separated based on their boiling points and interaction with the stationary phase. A mass spectrometer (MS) is often coupled with the GC (GC-MS) to provide identification of the separated components based on their mass spectra. chromatographyonline.com

Table 4: General GC Parameters for Volatile Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C hold for 2 min, then ramp to 280 °C at 10 °C/min) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, sensitive, and indispensable analytical technique for monitoring the progress of chemical reactions in real-time. thieme.dersc.org Its application is particularly crucial in the synthesis of this compound and its derivatives to qualitatively assess the consumption of starting materials, the formation of the product, and the presence of any intermediates or byproducts. The principle of TLC relies on the differential partitioning of components of a mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an eluting solvent or solvent mixture). rsc.org

In the context of synthesizing this compound, TLC allows for a side-by-side comparison of the reaction mixture with the starting materials. A typical TLC plate would be spotted with three lanes: the starting material (e.g., a protected diamine precursor), a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself. As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot, representing the this compound product, will appear and intensify. The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.

The choice of the mobile phase is critical for achieving clear separation of the spots on the TLC plate. The polarity of the solvent system is adjusted to ensure that the starting materials and products have distinct Retention Factor (Rf) values, ideally between 0.2 and 0.8. The Rf value is a ratio, calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. Due to the presence of both a polar amino group and a less polar benzyl carbamate group, a solvent system of intermediate polarity is typically employed. A common mobile phase for such compounds is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) or methanol. The exact ratio is determined empirically to achieve the best separation.

Visualization Techniques

Since this compound and its common precursors are often colorless, specific visualization techniques are required to see the spots on the TLC plate.

UV Light: The benzyl group in the carbamate allows for visualization under short-wave UV light (254 nm), where it will appear as a dark spot on a fluorescent green background (if the TLC plate contains a fluorescent indicator). reachdevices.com

Ninhydrin Stain: This stain is highly specific for primary and secondary amines. blogspot.comblogspot.com Upon heating, it reacts with the free amino group of this compound to produce a characteristic pink or purple spot. blogspot.com Boc-protected amines can also be visualized as they may undergo deprotection under the heating conditions of the staining process. blogspot.comwordpress.com

p-Anisaldehyde Stain: This is a general-purpose stain that can be used to visualize a wide range of functional groups, including carbamates. blogspot.comyoutube.com After dipping the plate in the stain and heating, compounds will appear as colored spots, with the color varying depending on the compound's structure. blogspot.comrochester.edu

Detailed Research Findings

Research on the synthesis of related carbamates and protected amines demonstrates the utility of TLC in reaction monitoring. For instance, in the N-Boc protection of various amines, TLC is the primary method used to confirm the complete consumption of the starting amine. nih.govscispace.com The product, now containing the less polar Boc group, will typically exhibit a higher Rf value (travel further up the plate) than the more polar starting amine in a given solvent system.

The following interactive data table illustrates a hypothetical, yet representative, TLC analysis for the synthesis of this compound from a suitable precursor like tert-butyl (2-amino-2-methylpropyl)carbamate after deprotection and subsequent reaction with benzyl chloroformate. The Rf values are illustrative and would vary based on the exact TLC conditions.

| Compound | Structure | Expected Rf Value (DCM:MeOH 95:5) | Visualization Method | Observed Color |

|---|---|---|---|---|

| tert-butyl (2-amino-2-methylpropyl)carbamate (Starting Material) | Boc-NH-CH2-C(CH3)2-NH2 | 0.25 | Ninhydrin Stain | Purple |

| This compound (Product) | Cbz-NH-CH2-C(CH3)2-NH2 | 0.45 | UV (254 nm), Ninhydrin Stain | Dark Spot (UV), Purple (Ninhydrin) |

| Benzyl Chloroformate (Reagent) | Cbz-Cl | 0.80 | p-Anisaldehyde Stain | Brown |

This table demonstrates how TLC can effectively distinguish between the starting material, product, and unreacted reagents based on their differing polarities and responses to various visualization techniques. The less polar product travels further up the silica gel plate than the more polar starting diamine.

Applications of Benzyl 2 Amino 2 Methylpropyl Carbamate in Complex Organic Synthesis

Strategic Role as an Amine Protecting Group (Cbz)

The benzyloxycarbonyl (Cbz or Z) group is a widely employed protecting group for amines due to its relative stability under a variety of reaction conditions and the diverse methods available for its removal. Benzyl (B1604629) (2-amino-2-methylpropyl)carbamate serves as a key reagent embodying this protective strategy, where one of the amino groups of 2-methylpropane-1,2-diamine is masked by the Cbz group, leaving the other primary amine available for further synthetic manipulations.

Implementation of Orthogonal Deprotection Strategies

A cornerstone of modern synthetic chemistry is the concept of orthogonal protection, which allows for the selective deprotection of one functional group in the presence of others. The Cbz group of Benzyl (2-amino-2-methylpropyl)carbamate is a key player in such strategies. It is stable to the basic conditions used to remove the fluorenylmethyloxycarbonyl (Fmoc) group and the acidic conditions typically used for the removal of the tert-butoxycarbonyl (Boc) group. ambeed.com This orthogonality is critical in multi-step syntheses, such as peptide synthesis, where different amino groups need to be deprotected sequentially. For instance, a synthetic sequence could involve a molecule bearing both a Boc-protected amine and a Cbz-protected amine. The Boc group can be selectively removed with a strong acid like trifluoroacetic acid (TFA), leaving the Cbz group intact for a subsequent transformation. ambeed.com

Selective Cleavage Methods Including Hydrogenolysis, Acidolysis, and Nucleophilic Pathways

The versatility of the Cbz group lies in the variety of methods available for its cleavage, allowing chemists to choose conditions that are compatible with the other functional groups present in the molecule.

Hydrogenolysis: The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis. ambeed.com This involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. The reaction proceeds at neutral pH and is highly efficient, yielding the free amine, toluene (B28343), and carbon dioxide as byproducts. ambeed.com

Acidolysis: While generally stable to mild acids, the Cbz group can be cleaved under harsher acidic conditions, for example, using HBr in acetic acid. This method generates a benzyl bromide intermediate. However, these conditions are less frequently used due to their potential to affect other acid-sensitive functional groups. ambeed.com

Nucleophilic Pathways: Certain nucleophilic reagents can also effect the cleavage of the Cbz group. For instance, treatment with 2-mercaptoethanol (B42355) in the presence of a base provides a nucleophilic deprotection route that can be advantageous for substrates sensitive to standard hydrogenolysis or strong acid conditions.

| Deprotection Method | Reagents | Key Advantages |

| Hydrogenolysis | H₂, Pd/C | Very mild, neutral pH, high efficiency. ambeed.com |

| Acidolysis | HBr in Acetic Acid | Alternative to hydrogenation. |

| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | Useful for sensitive substrates. |

Impact of the Protecting Group on Downstream Chemical Reactivity

The presence of the Cbz group in this compound influences the reactivity of the molecule in subsequent synthetic steps. The carbamate (B1207046) nitrogen is significantly less nucleophilic and basic compared to a free amine. This deactivation prevents undesired side reactions at the protected nitrogen, such as acylation or alkylation, while the unprotected primary amine of the 2-amino-2-methylpropyl moiety remains available for planned transformations. This modulation of reactivity is fundamental to its role as a protecting group, directing the course of a synthetic sequence.

Synthetic Intermediate for Advanced Organic Compounds

Beyond its role in amine protection, this compound is a valuable building block for the synthesis of more complex molecules, leveraging its bifunctional nature.

Precursor in the Synthesis of Diverse Amino-Substituted Derivatives

The free primary amino group of this compound serves as a handle for the introduction of a wide array of substituents. Through standard amine chemistry, this compound can be elaborated into a diverse library of derivatives. For example, it can undergo reactions such as acylation to form amides, alkylation to form secondary amines, and reductive amination with aldehydes and ketones. Following these transformations, the Cbz group can be removed to unveil a second primary amine, leading to the formation of asymmetrically substituted diamine derivatives. This strategy is particularly useful in the synthesis of ligands for metal catalysts and in the construction of pharmacologically active compounds. For instance, the synthesis of a derivative involves dissolving benzyl phenylcarbonate in ethanol, followed by the dropwise addition of 2-methylpropane-1,2-diamine and stirring at room temperature overnight.

Building Block for Nitrogen-Containing Heterocycles, such as Oxazinanones

Elaboration into Complex Polyamine Frameworks

The synthesis of complex polyamines and their conjugates often requires precise control over the reactivity of multiple amino groups. This compound serves as an excellent starting material in this context due to the differential reactivity of its two amino groups. The Cbz-protected amine is stable under various conditions, allowing for selective functionalization of the free primary amine.

Methodologies for constructing polyamine scaffolds frequently rely on the stepwise addition of amine-containing units. nih.gov Solid-phase synthesis is a particularly powerful technique, where a polyamine chain can be assembled on a resin support. nih.gov This involves the iterative coupling of amino acids or other bifunctional building blocks, followed by reduction of the resulting amides to amines. The use of orthogonally protected diamines is crucial for achieving site-selective modification. nih.gov

For instance, this compound can be attached to a solid support or coupled with another protected amino acid. Subsequent chemical transformations can be performed on the free amine. The robust Cbz group can be removed later in the synthesis, typically via catalytic hydrogenation, to reveal a new primary amine for further elongation of the polyamine chain. organic-chemistry.org This strategy allows for the controlled and directional synthesis of intricate polyamine architectures that are of interest in drug discovery and materials science. nih.govresearchgate.net

Application in Peptide and Peptidomimetic Synthesis

In the realm of medicinal chemistry, the carbamate functional group is a key structural motif used to enhance the metabolic stability and pharmacokinetic properties of peptide-based drugs. acs.orgnih.gov Carbamates are often employed as isosteres for amide bonds, creating peptidomimetics with improved resistance to enzymatic degradation. acs.org this compound can be viewed as a synthetic, non-proteinogenic amino acid analogue, specifically a gem-dimethylated β-alanine derivative, where the α-amino group is protected by Cbz.

The standard protocols of Solid Phase Peptide Synthesis (SPPS), which involve the sequential coupling of protected amino acids onto a solid resin, can be adapted to incorporate such unique building blocks. peptide.combachem.comnih.gov The free primary amine of this compound can be coupled to the C-terminus of a growing peptide chain on a resin. For example, a Cbz-protected amino acid like tryptophan can be activated and reacted with a monoprotected diamine to form an amide bond, which is a key step in building peptidomimetic structures. nih.gov

The incorporation of this particular carbamate introduces a unique structural element characterized by the gem-dimethyl group. This feature imparts a specific conformational constraint on the peptide backbone, which can be exploited to modulate the biological activity and receptor-binding affinity of the resulting peptidomimetic. The Cbz group serves as a temporary protecting group for the terminal amine, which can be selectively removed during the synthesis to allow for further chain extension or modification. masterorganicchemistry.com

Contributions to Catalytic and Asymmetric Synthesis

The development of methods for enantioselective synthesis is a cornerstone of modern organic chemistry, enabling the production of single-enantiomer pharmaceuticals. Chiral molecules derived from the chiral pool, such as amino acids, are often used to control the stereochemical outcome of chemical reactions. mdpi.com

Utilization as Chiral Auxiliaries or Substrates in Enantioselective Transformations

While the parent compound this compound is achiral, its chiral variants, (R)- or (S)-Benzyl (2-amino-2-methylpropyl)carbamate, can be synthesized and used as substrates in asymmetric synthesis. The inherent chirality within such a molecule can direct the stereochemical course of a reaction, a strategy known as substrate-controlled asymmetric induction. mdpi.com

For instance, the chiral amine center can influence the facial selectivity of reactions at a prochiral center elsewhere in the molecule. This principle is widely applied in the synthesis of complex natural products and pharmaceuticals. Although specific examples detailing the use of chiral this compound as an auxiliary were not prominently found, its structural similarity to other chiral amino alcohols and diamines suggests its potential in this area. Chiral Ni(II) complexes, for example, have been effectively used with Schiff bases derived from amino acids to synthesize tailor-made, optically active amino acids. nih.gov This highlights a potential pathway where chiral diamine derivatives could be employed in asymmetric catalysis.

Participation in Directed Metalation Reactions within Aryl Systems

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.org The reaction is guided by a Directed Metalation Group (DMG), which is a functional group that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. baranlab.orguwindsor.ca

Among the most potent DMGs are O-aryl carbamates, particularly the N,N-diethylcarbamate group (-OCONEt₂). nih.gov This group strongly directs lithiation to the ortho position of the aryl ring to which it is attached. acs.orgresearchgate.net It is important to distinguish this from the N-benzyl carbamate moiety present in this compound.

If the this compound unit were to be incorporated into a larger molecule containing an aryl ring (for example, as an N-aryl carbamate), its potential to act as a DMG would need to be considered. While O-aryl carbamates are well-studied, the directing ability of N-aryl carbamates is less established and often subordinate to other, more powerful DMGs that may be present on the aromatic ring. uwindsor.ca The primary role in DoM chemistry is therefore associated with the O-carbamate linkage to an aromatic system rather than the N-carbamate structure of the title compound.

| Directed Metalation Group (DMG) | Relative Directing Strength | Typical Base/Conditions |

|---|---|---|

| -OCONEt₂ (O-Carbamate) | Very Strong | s-BuLi/TMEDA, -78 °C |

| -CONEt₂ (Amide) | Strong | s-BuLi/TMEDA, -78 °C |

| -OMOM (Alkoxy) | Moderate | n-BuLi, 0 °C |

| -OMe (Methoxy) | Moderate | n-BuLi, 0 °C |

| -NHCOtBu (N-Amide) | Strong | 2 eq. t-BuLi, THF |

Derivatization for Tailored Chemical Functionality

The chemical utility of this compound is further expanded by its capacity for post-synthetic modification, allowing for the introduction of diverse functional groups.

Introduction of Sulfonamide Moieties through Post-Synthetic Modification

The free primary amine in this compound provides a reactive handle for the introduction of new functional groups. One common and important transformation is the synthesis of sulfonamides, which are a cornerstone of many therapeutic agents. nih.gov This is readily achieved by reacting the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. nih.gov

The reaction involves the nucleophilic attack of the primary amine onto the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide linkage. This straightforward derivatization allows for the facile incorporation of various aryl or alkyl sulfonyl groups, thereby tuning the molecule's steric and electronic properties for specific applications. For example, reaction with p-toluenesulfonyl chloride would yield the corresponding N-tosylated product, while preserving the Cbz-protected amine for subsequent synthetic manipulations. This modular approach is valuable for creating libraries of compounds for biological screening. nih.gov

| Reactant 1 | Reactant 2 | Product Structure | Key Functional Group Formed |

|---|---|---|---|

| This compound | p-Toluenesulfonyl Chloride | Benzyl (2-methyl-2-(tosylamino)propyl)carbamate | Sulfonamide |

| This compound | Methanesulfonyl Chloride | Benzyl (2-((methylsulfonyl)amino)-2-methylpropyl)carbamate | Sulfonamide |

Formation of Urea (B33335) and Amide Linkages from Carbamate Precursors

This compound is a bifunctional organic molecule that serves as a valuable building block in the synthesis of more complex chemical structures. Its utility stems from the presence of two distinct amine functionalities: a primary amine that is available for further reactions and a second amine that is protected by a benzyl carbamate (Cbz) group. This differential protection allows for selective reactions at the primary amine site, making it a useful precursor for the synthesis of various derivatives, including compounds with amide and urea linkages.

While specific, detailed research findings on the direct use of this compound as a precursor for urea and amide linkages are not extensively documented in publicly available literature, its application can be understood from the fundamental principles of organic synthesis. The free primary amine group is nucleophilic and is expected to readily participate in standard amide and urea bond-forming reactions.

General Principles of Amide Formation

The formation of an amide bond typically involves the reaction of a primary amine with a carboxylic acid or one of its activated derivatives. In the context of this compound, the primary amine would act as the nucleophile, attacking the electrophilic carbonyl carbon of a carboxylic acid derivative. This is one of the most common and crucial reactions in medicinal chemistry and peptide synthesis.

Common methods for this transformation include:

Reaction with Acyl Chlorides: The amine reacts directly with an acyl chloride, usually in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct.

Peptide Coupling Reagents: A carboxylic acid can be activated in situ using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). The activated acid then reacts with the amine to form the amide bond.

The general reaction for amide formation is illustrated below:

Table 1: Illustrative Examples of Amide Formation This interactive table outlines potential reactants and the corresponding amide products that could be synthesized from this compound based on standard chemical principles.

| Carboxylic Acid Derivative | Product Name | Resulting Amide Structure |

| Acetyl Chloride | Benzyl (2-(acetylamino)-2-methylpropyl)carbamate | C₁₄H₂₀N₂O₃ |

| Benzoyl Chloride | Benzyl (2-(benzamido)-2-methylpropyl)carbamate | C₁₉H₂₂N₂O₃ |

| 1H-Indole-2-carboxylic acid (with coupling agent) | Benzyl (2-(1H-indole-2-carboxamido)-2-methylpropyl)carbamate | C₂₁H₂₃N₃O₃ |

General Principles of Urea Formation

Urea linkages are commonly formed by the reaction of an amine with an isocyanate. The nucleophilic primary amine of this compound can attack the electrophilic carbon of an isocyanate to form an N,N'-disubstituted urea. This method is direct and often proceeds in high yield.

Alternative methods avoid the direct handling of potentially hazardous isocyanates. One such approach involves reacting the amine with a phosgene (B1210022) equivalent like N,N'-carbonyldiimidazole (CDI). The amine first reacts with CDI to form an activated carbamoyl-imidazole intermediate, which is then treated with a second amine to yield the final urea product. Another established method is the reaction of an amine with a phenyl carbamate in a suitable solvent, which generates the urea and phenol (B47542) as a byproduct. commonorganicchemistry.comgoogle.com

The general reaction for urea formation via an isocyanate is shown below:

Table 2: Illustrative Examples of Urea Formation This interactive table outlines potential reactants and the corresponding urea products that could be synthesized from this compound based on established synthetic routes.

| Isocyanate Reactant | Product Name | Resulting Urea Structure |

| Phenyl isocyanate | Benzyl (2-methyl-2-(3-phenylureido)propyl)carbamate | C₁₉H₂₃N₃O₃ |

| Methyl isocyanate | Benzyl (2-methyl-2-(3-methylureido)propyl)carbamate | C₁₄H₂₁N₃O₃ |

| tert-Butyl isocyanate | Benzyl (2-(3-(tert-butyl)ureido)-2-methylpropyl)carbamate | C₁₇H₂₇N₃O₃ |

Computational Chemistry and Theoretical Studies on Benzyl 2 Amino 2 Methylpropyl Carbamate

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are instrumental in understanding the electronic nature of molecules. For carbamates, these methods reveal details about their stability, reactivity, and bonding.

Electronic Structure Analysis and Bonding Characterization

The electronic structure of the carbamate (B1207046) group is a hybrid of an amide and an ester, which imparts chemical stability and the capacity for various intermolecular interactions. The resonance between the amide and carboxyl groups is a key feature, influencing the planarity and rotational barrier of the C-N bond.

In a study of various ethyl benzyl (B1604629) carbamates, computational methods such as PM3, Hartree-Fock (HF), and Density Functional Theory (DFT) with different basis sets (6-31+G(d), 6-311+G(d,p), BVP86/6-31+G(d), and PBEPBE/6-31+G(d)) were employed to analyze their molecular properties. scirp.org The research aimed to correlate theoretical calculations with experimental data, such as IR spectroscopy, to validate the computational models. scirp.org The results indicated that both DFT and HF methods could effectively describe the atomic charges, with the molecular volume correlating with the size of the molecule as expected. scirp.org

A combined experimental and theoretical investigation into the synthesis of Benzyl (2-hydroxyethyl)(methyl)carbamate utilized first-principles studies, including electronic structure analysis, to understand reaction selectivity. digitellinc.com Such studies are crucial for determining the most stable conformations and the electronic factors governing reaction pathways.

Table 1: Comparison of Theoretical Methods for Vibrational Frequency Prediction in Ethyl Benzyl Carbamates scirp.org

| Theoretical Method | Basis Set | Average Error | Efficiency |

| HF | 6-31+G(d) | Lower than B3LYP | Best results |

| B3LYP | 6-31+G(d) | - | Less accurate than HF |

| B3LYP | 6-311+G(d,p) | Higher than B3LYP/6-31+G(d) | Lower efficiency |

This table is illustrative of the types of comparisons made in computational studies of related benzyl carbamates.

Energetic Profiles of Conformational Changes and Reactions

The rotational barrier of the carbamate C-N bond is a significant energetic factor, being approximately 3-4 kcal/mol lower than in analogous amides. This lower barrier is attributed to steric and electronic perturbations from the additional oxygen atom of the carboxyl group.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the movement of atoms and molecules over time, providing a deeper understanding of their dynamic properties in different environments.

Conformational Analysis and Molecular Flexibility in Solution

The conformation of carbamates in solution is a key determinant of their properties. A study on a Boc-protected carbamate monomer in a chloroform (B151607) environment combined spectroscopic methods with DFT calculations to explore its conformational landscape. The investigation revealed that carbamate units tend to be planar due to the delocalization of π-electrons across the backbone. Interestingly, it was found that cis configurations can be energetically stable for carbamates, a contrast to peptides which typically favor trans configurations. The presence of at least two conformational families in solution at room temperature was suggested by the data.

Intermolecular Interactions with Solvent Molecules

The interaction of a solute with solvent molecules is critical to its behavior in solution. In the computational study of ethyl benzyl carbamates, the Polarizable Continuum Model (PCM) was used to simulate the effects of a solvent environment. The results showed that the molecular volume calculated using the PCM was generally higher than in the gas phase, indicating the influence of the solvent on the molecular structure. scirp.org

Mechanistic Modeling Through Computational Approaches

Computational modeling is a powerful tool for elucidating reaction mechanisms. In the aforementioned study of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate synthesis, a detailed mechanistic pathway involving ligand dissociation, intermediate formation, and hydrogenation was proposed based on DFT calculations. The modeling demonstrated that the catalyst, Pd(PPh₃)₄, plays a crucial role in stabilizing intermediate species and facilitating the necessary conversions for carbamate formation. This type of computational investigation is essential for optimizing reaction conditions and designing more efficient synthetic routes.

Transition State Characterization for Reaction Pathways

The reaction pathways of carbamates, such as their formation and hydrolysis, are of significant interest. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of these reactions by characterizing the transition states involved. A transition state is a high-energy, transient configuration of atoms that must be passed through for a chemical reaction to occur.